

Application Notes: Chromozym TH for Antithrombin III Activity Assays

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Compound of Interest

Compound Name: *chromozym TH*

Cat. No.: *B1668914*

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These application notes provide a comprehensive overview and detailed protocols for the use of Chromozym® TH, a chromogenic substrate, in the quantitative determination of Antithrombin III (AT III) activity in plasma. This document is intended for researchers, scientists, and drug development professionals working in hemostasis, thrombosis, and coagulation research.

Introduction to Antithrombin III and Chromogenic Assays

Antithrombin III is a crucial serine protease inhibitor that regulates the coagulation cascade by neutralizing several enzymes, most notably thrombin (Factor IIa) and Factor Xa.[1] Its inhibitory activity is dramatically increased by the presence of heparin.[2][3] A deficiency in AT III, whether inherited or acquired, is a significant risk factor for venous thromboembolism.[4][5]

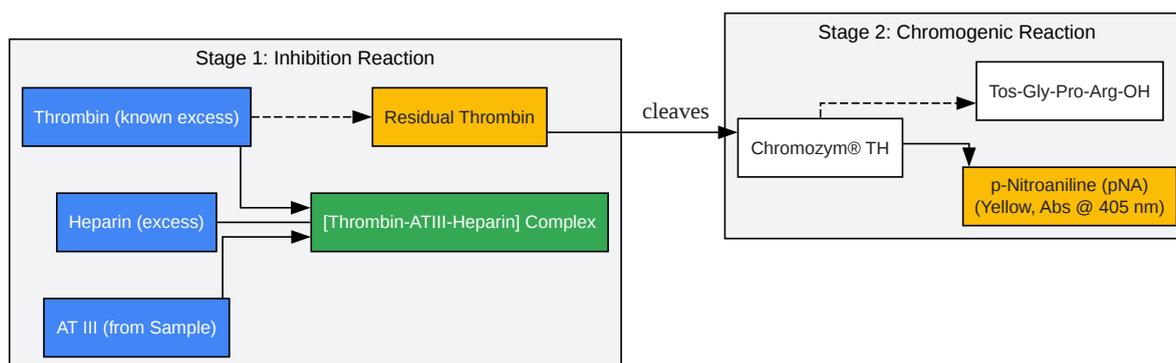
Chromogenic assays provide a functional measurement of AT III activity.[6] These assays are based on the principle of measuring the residual activity of a known amount of a target enzyme after its inhibition by AT III.[2] **Chromozym TH** (Tosyl-Gly-Pro-Arg-4-nitranilide acetate) is a synthetic substrate specifically designed for thrombin.[7][8] When cleaved by thrombin, it releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[7]

Principle of the AT III Assay

The determination of AT III activity using **Chromozym TH** is a two-stage process based on the heparin cofactor activity of AT III.[2][9]

- Inhibition Reaction (Stage 1): The plasma sample, containing an unknown amount of AT III, is incubated with a known and excess amount of thrombin in the presence of heparin. The heparin acts as a catalyst, accelerating the formation of an irreversible complex between AT III and thrombin, thereby neutralizing the enzyme.[4][2]
- Chromogenic Reaction (Stage 2): After the inhibition reaction, the residual (uninhibited) thrombin is measured by adding the chromogenic substrate, **Chromozym TH**. The residual thrombin cleaves **Chromozym TH**, releasing the yellow-colored p-nitroaniline (pNA).[2][7]

The amount of pNA released, and thus the color intensity, is inversely proportional to the AT III activity in the plasma sample.[2] A high AT III level in the sample leads to greater thrombin inhibition, resulting in less residual thrombin to act on the substrate and, consequently, a lower absorbance reading.



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Biochemical pathway of the chromogenic AT III assay.

Data Presentation

Quantitative data for **Chromozym TH** and typical assay parameters are summarized below.

Table 1: Properties of Chromozym® TH

Parameter	Value	Reference
Chemical Name	Tos-gly-pro-arginine-4-nitranilide-acetate	[7]
Molecular Weight	662.62 Da	[7][8]
Purity	≥90% (enzymatic)	[7]
Contaminants	≤1% free 4-nitraniline	[7]

| Storage Temperature | +15 to +25°C (powder form) |[7][8] |

Table 2: Recommended Reagents and Solutions

Solution	Composition	Preparation & Storage	Reference
Tris Buffer	50 mM Tris, 227 mM NaCl, pH 8.3	Dissolve 6.06 g Tris and 1.33 g NaCl in ~750 mL distilled water. Adjust pH to 8.3 with HCl. Add 1 g BSA and 1 g Sodium Azide. Bring volume to 1 L. Store at +2 to +8°C for up to 3 months.	[7]
Chromozym TH Solution	1.9 mM	Dissolve 5 mg Chromozym TH in 4 mL distilled water. Store at +2 to +8°C for up to 4 weeks.	[7]
Bovine Thrombin	Varies by supplier	Reconstitute as per manufacturer's instructions.	[2]

| Stop Solution (for endpoint) | 50% Glacial Acetic Acid | Dilute glacial acetic acid with an equal volume of distilled water. |[2] |

Table 3: Spectrophotometric Assay Parameters

Parameter	Setting	Reference
Wavelength	405 nm	[2][7]
Temperature	37°C	[2]
Light Path	1 cm	[7]

| Measurement | Kinetic ($\Delta A/\text{min}$) or Endpoint (A) |[2][7] |

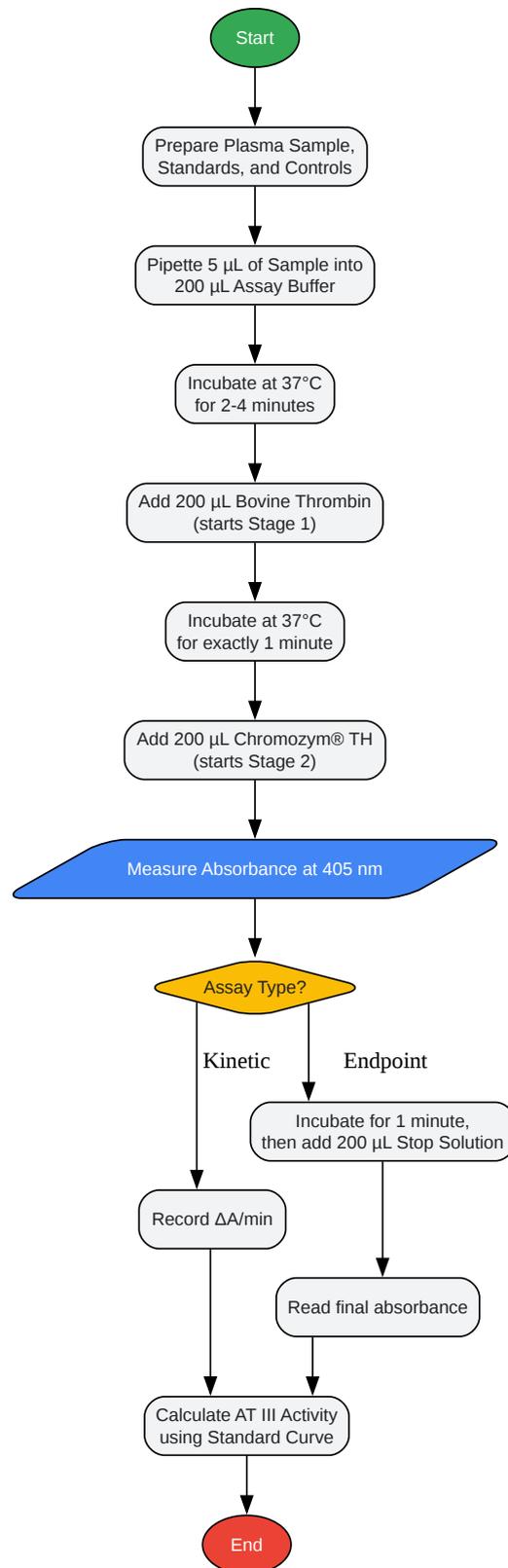
Detailed Experimental Protocol: Chromogenic AT III Assay

This protocol outlines a manual method for determining AT III activity. It can be adapted for automated kinetic analyzers.

- Collect whole blood in a light blue top tube containing 3.2% buffered sodium citrate.[3]
- A clean venipuncture is essential to avoid activation of coagulation.[3]
- Centrifuge the sample at 1,500 x g for 15 minutes to obtain platelet-poor plasma.[2]
- Plasma should be assayed within 2 hours if stored at room temperature or can be stored frozen at -20°C for up to one month.[2]
- Thaw frozen plasma samples rapidly at 37°C before use.[2]
- Prepare Tris Buffer and **Chromozym TH** Solution as described in Table 2.
- Reconstitute Bovine Thrombin and AT III calibrators/controls according to the manufacturer's instructions.
- Pre-warm all reagents and the spectrophotometer to 37°C.

Prepare a standard curve by making serial dilutions of a commercial AT III calibrator or a pooled normal human plasma (from at least 10 normal donors) to achieve concentrations ranging from 0% to 125% of normal activity.[2]

The following workflow can be used for standards, controls, and unknown plasma samples.



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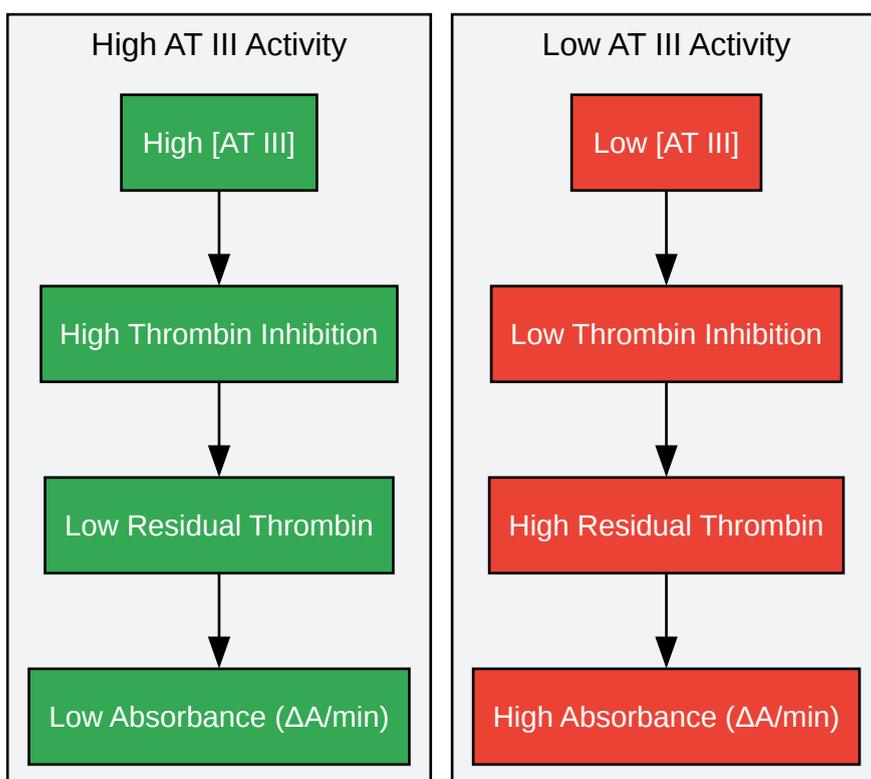
Experimental workflow for the AT III chromogenic assay.

- Label plastic tubes for blank, standards, controls, and patient samples.
- Pipette 200 μ L of Assay Buffer into each tube.
- Add 5 μ L of the corresponding standard, control, or patient plasma to the appropriate tubes.
- Incubate the tubes at 37°C for 2-4 minutes.[2]
- Add 200 μ L of pre-warmed Bovine Thrombin solution to each tube. Mix and incubate at 37°C for exactly 1 minute.[2]
- Add 200 μ L of pre-warmed **Chromozym TH** solution to each tube to start the chromogenic reaction.[2]
- For a kinetic assay: Immediately place the tube in a spectrophotometer and measure the rate of change in absorbance ($\Delta A/\text{min}$) at 405 nm.[2]
- For an endpoint assay: Mix and incubate at 37°C for a fixed time (e.g., 1 minute). Then, add 200 μ L of 50% glacial acetic acid to stop the reaction. Read the final absorbance at 405 nm. [2]
- Construct a standard curve by plotting the $\Delta A/\text{min}$ (or final absorbance) for each standard against its corresponding AT III activity (in %).[2]
- The resulting plot should show an inverse relationship between absorbance and AT III activity.
- Determine the AT III activity of the patient samples and controls by interpolating their absorbance values from the standard curve.[2]

Application Notes and Considerations

- Specificity and Interferences: Thrombin-based assays (anti-IIa), such as this one, may overestimate AT III activity due to sensitivity to Heparin Cofactor II, another heparin-dependent thrombin inhibitor.[2][9] This effect is minimized by using bovine thrombin and lower heparin concentrations.[2] Factor Xa-based chromogenic assays are not affected by Heparin Cofactor II and may be preferred in certain research contexts.[9][10]

- Drug Interferences: Direct thrombin inhibitors (e.g., hirudin, argatroban, dabigatran) will interfere with this assay, leading to a significant overestimation of AT III activity.[9][10] In such cases, an anti-Xa based assay is recommended.[9]
- Quality Control: A standard curve should be generated for each assay run.[2] Including high and low controls is essential to validate the run and ensure the accuracy of results.
- Limitations: Highly hemolyzed or lipemic samples should not be used.[11] Patients with hematocrit levels >55% may require adjusted citrate volumes for blood collection.[3]



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